5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine
Overview
Description
Molecular Structure Analysis
The compound’s molecular formula is C8H12ClNS , and its molecular weight is approximately 189.71 g/mol . The hydrochloride salt form is often used for stability and solubility reasons. The IUPAC name for this compound is 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine hydrochloride . The InChI code is: 1S/C8H11NS.ClH/c1-2-7-3-5-10-8(7)6-9-4-1;/h3,5,9H,1-2,4,6H2;1H
.
Scientific Research Applications
Synthesis Techniques
- Novel Synthesis Approaches : Research has focused on developing new synthesis routes for 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine. For instance, Frehel et al. (1985) describe two new synthesis pathways from 2-(2-thienyl)ethylamine or its N-(2-chlorobenzyl) derivative, involving a ring expansion from a 6,7-dihydro[3,2-c]pyridinium derivative (Frehel, Badorc, Pereillo, & Maffrand, 1985). Additionally, Satake et al. (1986) synthesized 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one from N-benzyl-N-(2-thenyl)-β-alanine using a tin(IV) chloride-catalysed Friedel-Crafts cyclization (Satake, Itoh, Miyoshi, Kimura, & Morosawa, 1986).
Potential Applications in Medicinal Chemistry
- Antineoplastic Agents : Koebel et al. (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, although preliminary data did not indicate significant activity in this area (Koebel, Needham, & Blanton, 1975).
- Glycine Antagonists : Brehm et al. (1986) synthesized compounds like 5,6,7,8-tetrahydro-4H-isoxazolo[4,3-c]azepin-3-ol, structurally related to this compound, as glycine antagonists, showing potential for neurological research (Brehm, Krogsgaard‐Larsen, Schaumburg, Johansen, Falch, & Curtis, 1986).
Pharmacological Research
- Vasopressin Antagonist Activity : Albright et al. (2000) discussed the synthesis and structure-activity relationship (SAR) of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines as arginine vasopressin (AVP) receptor antagonists, showing the potential of these compounds in pharmacological applications (Albright, Delos Santos, Dusza, Chan, Coupet, Ru, & Mazandarani, 2000).
Chemical Structure and Properties
- Molecular Modeling and NMR Spectroscopy : Eresko et al. (2020) demonstrated a new approach to synthesize 2-methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine, using molecular modeling and NMR spectroscopy to analyze its structure and properties (Eresko, Raksha, Berestneva, Muratov, Voitash, Tolkunov, & Tolkunov, 2020).
Safety and Hazards
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-7-3-5-10-8(7)6-9-4-1/h3,5,9H,1-2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHBMPBDDNCJDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)SC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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